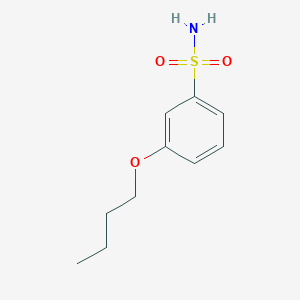
3-Butoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butoxybenzenesulfonamide is a sulfonamide derivative that has been widely used in scientific research for its diverse applications. This compound is synthesized through a multi-step process, and its mechanism of action involves inhibiting the activity of certain enzymes in the body.
Mécanisme D'action
The mechanism of action of 3-Butoxybenzenesulfonamide involves inhibiting the activity of carbonic anhydrase enzymes. These enzymes are involved in the conversion of carbon dioxide to bicarbonate, which is important for maintaining pH balance in the body. By inhibiting carbonic anhydrase activity, 3-Butoxybenzenesulfonamide can disrupt this process and lead to changes in pH balance.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Butoxybenzenesulfonamide are largely related to its inhibition of carbonic anhydrase enzymes. This inhibition can lead to changes in pH balance, which can affect a variety of physiological processes. Additionally, 3-Butoxybenzenesulfonamide has been shown to have anti-cancer properties, although the exact mechanism of this effect is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Butoxybenzenesulfonamide in lab experiments is its specificity for carbonic anhydrase enzymes. This specificity allows researchers to study the effects of carbonic anhydrase inhibition without affecting other biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research involving 3-Butoxybenzenesulfonamide. One area of interest is the development of new synthetic methods that can increase yield and reduce the number of steps required. Additionally, researchers are interested in exploring the anti-cancer properties of this compound and identifying the specific mechanisms involved. Finally, there is interest in developing new derivatives of 3-Butoxybenzenesulfonamide that can be used in a variety of scientific research applications.
Conclusion
In conclusion, 3-Butoxybenzenesulfonamide is a sulfonamide derivative that has been widely used in scientific research for its diverse applications. This compound is synthesized through a multi-step process, and its mechanism of action involves inhibiting the activity of certain enzymes in the body. While there are advantages and limitations to using this compound in lab experiments, there are many future directions for research that will continue to expand our understanding of its applications and effects.
Méthodes De Synthèse
The synthesis of 3-Butoxybenzenesulfonamide involves a multi-step process that includes the reaction of 3-butoxybenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide. This synthesis method has been optimized over the years to increase yield and reduce the number of steps required.
Applications De Recherche Scientifique
3-Butoxybenzenesulfonamide has been used in a variety of scientific research studies, including cancer research, enzymology, and neuroscience. This compound has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in a variety of physiological processes. Additionally, 3-Butoxybenzenesulfonamide has been used as a tool to study the effects of carbonic anhydrase inhibition on various biological systems.
Propriétés
Numéro CAS |
123045-57-8 |
|---|---|
Nom du produit |
3-Butoxybenzenesulfonamide |
Formule moléculaire |
C10H15NO3S |
Poids moléculaire |
229.3 g/mol |
Nom IUPAC |
3-butoxybenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-2-3-7-14-9-5-4-6-10(8-9)15(11,12)13/h4-6,8H,2-3,7H2,1H3,(H2,11,12,13) |
Clé InChI |
QEIOFANKLCHXEO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC(=CC=C1)S(=O)(=O)N |
SMILES canonique |
CCCCOC1=CC(=CC=C1)S(=O)(=O)N |
Synonymes |
3-Butoxybenzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



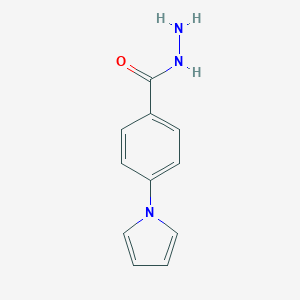
![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)
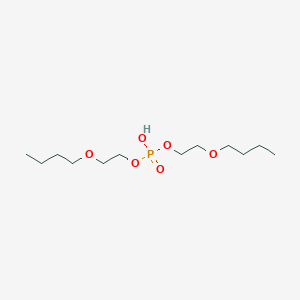
![[2-(3-Buten-1-yl)phenyl]methanol](/img/structure/B49838.png)
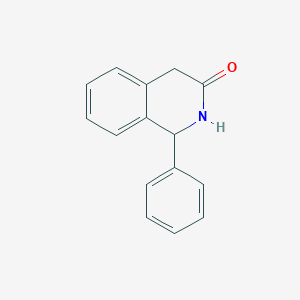
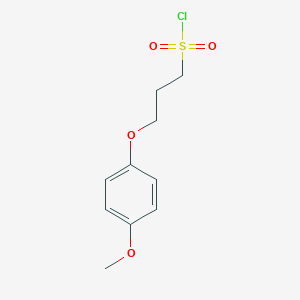

![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)

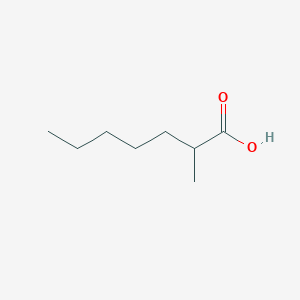
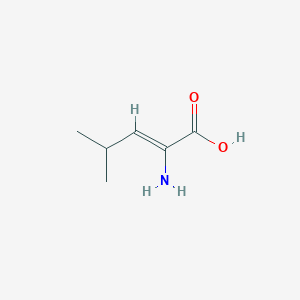
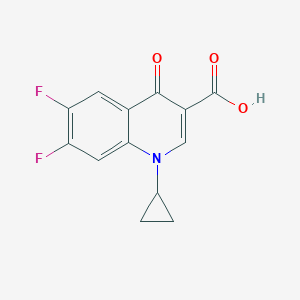
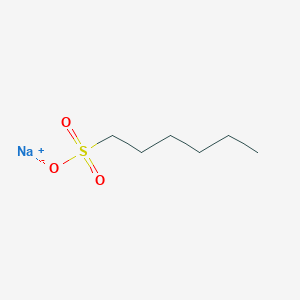
![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)